Methyl(dioxido)arsane
Description
Methyl(dioxido)arsane is an organoarsenic compound characterized by a methyl group and two oxygen atoms (dioxide) bonded to a central arsenic atom. Its structure, inferred from its name, likely corresponds to CH₃AsO₂. This compound belongs to the broader class of organoarsenicals, which exhibit diverse chemical behaviors and biological activities depending on their substituents and oxidation states.
Organoarsenicals are notable for their applications in herbicides, antimicrobial agents, and, historically, in medicinal chemistry. However, their toxicity profiles and environmental persistence necessitate careful evaluation.
Properties
Molecular Formula |
CH3AsO2-2 |
|---|---|
Molecular Weight |
121.955 g/mol |
IUPAC Name |
methyl(dioxido)arsane |
InChI |
InChI=1S/CH3AsO2/c1-2(3)4/h1H3/q-2 |
InChI Key |
OMPSDEOAXJHSLH-UHFFFAOYSA-N |
SMILES |
C[As]([O-])[O-] |
Canonical SMILES |
C[As]([O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(dioxido)arsane can be synthesized through several methods. One common approach involves the reaction of methyl iodide with sodium arsenite in an aqueous medium. The reaction proceeds as follows:
CH3I+Na3AsO3→CH3AsO2+3NaI
Another method involves the reduction of methylated arsenic acids using sodium borohydride (NaBH₄) under acidic conditions. This method is particularly useful for generating volatile arsanes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl(dioxido)arsane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylarsinic acid.
Reduction: Reduction with sodium borohydride produces volatile arsanes.
Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) is commonly used under acidic conditions.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Dimethylarsinic acid.
Reduction: Volatile arsanes such as methylarsane and dimethylarsane.
Substitution: Depending on the nucleophile, different substituted arsenic compounds can be formed.
Scientific Research Applications
Methyl(dioxido)arsane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: It is studied for its effects on biological systems, including its potential toxicity and metabolic pathways.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of methyl(dioxido)arsane involves its interaction with cellular components. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to toxic effects. The compound can also undergo methylation and demethylation reactions, which are important for its metabolism and detoxification in biological systems .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below summarizes key attributes of Methyl(dioxido)arsane and related compounds:
Key Observations:
- Oxidation State: this compound’s As⁵⁺ state contrasts with As³⁺ in cacodylic acid and Tris(tert-butyldimethylsilyloxy)arsane.
- Substituent Effects : The methyl group in this compound simplifies its structure compared to silyloxy or lead-containing analogs, possibly reducing environmental persistence. Lead-arsane hybrids (e.g., compounds in and ) incorporate toxic heavy metals, raising concerns about cumulative toxicity .
- This compound’s bioactivity remains speculative but could align with oxidative stress induction in cells.
Toxicity and Environmental Impact
- Cacodylic Acid: Known for moderate toxicity, affecting aquatic life and persisting in soil. Its use is regulated due to arsenic bioaccumulation .
- Lead-Arsane Hybrids : The inclusion of lead (e.g., in dimethyl-sulfanylidene-triethylplumbylsulfanyl-λ⁵-arsane) introduces neurotoxic risks, complicating disposal and environmental management .
- This compound : Predicted to have lower heavy metal toxicity than lead-containing analogs but may still pose arsenic-specific risks, such as groundwater contamination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
